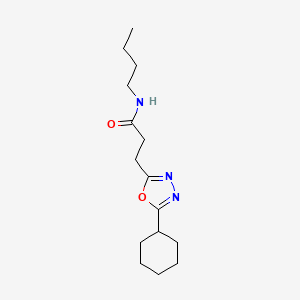![molecular formula C22H25NO4 B4984731 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4984731.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ABT-418 is a cholinergic agonist that selectively binds to nicotinic acetylcholine receptors (nAChRs) in the brain. It has been shown to improve cognitive function in animal models and has potential therapeutic applications for treating cognitive impairments associated with Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
作用機序
ABT-418 binds to 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione in the brain, which are involved in the regulation of cognitive function, mood, and behavior. By binding to these receptors, ABT-418 stimulates the release of neurotransmitters such as dopamine and acetylcholine, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
ABT-418 has been shown to improve cognitive function in animal models and has potential therapeutic applications for treating cognitive impairments associated with Alzheimer's disease, schizophrenia, and ADHD. In addition, ABT-418 has been studied for its potential use in treating nicotine addiction.
実験室実験の利点と制限
ABT-418 has several advantages for lab experiments, including its high selectivity for 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione in the brain, its ability to improve cognitive function in animal models, and its potential therapeutic applications for treating cognitive impairments and neurological disorders. However, there are also limitations to the use of ABT-418 in lab experiments, including its potential toxicity and the need for further research to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for research on ABT-418, including its potential use in treating other neurological disorders such as Parkinson's disease and multiple sclerosis, its potential as a cognitive enhancer for healthy individuals, and its potential as a treatment for nicotine addiction. Further research is also needed to determine the optimal dosage and administration of ABT-418, as well as its long-term safety and efficacy in humans.
In conclusion, ABT-418 is a compound that has potential therapeutic applications for treating cognitive impairments and neurological disorders. Its selective binding to 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione in the brain and ability to improve cognitive function in animal models make it an attractive candidate for further research. However, further studies are needed to determine its efficacy and safety in humans, as well as its potential use in treating other neurological disorders and as a cognitive enhancer for healthy individuals.
合成法
The synthesis of ABT-418 involves several steps, including the preparation of the starting materials, the reaction of the starting materials to form the intermediate products, and the final purification of the compound. The details of the synthesis method have been published in scientific literature and involve the use of various reagents and solvents.
科学的研究の応用
ABT-418 has been extensively studied in animal models for its potential use in treating cognitive impairments. It has been shown to improve learning and memory in rats and mice, and has been tested in clinical trials for its efficacy in treating Alzheimer's disease and ADHD. In addition, ABT-418 has been studied for its potential use in treating nicotine addiction.
特性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15-4-6-16(7-5-15)12-18-14-21(24)23(22(18)25)11-10-17-8-9-19(26-2)20(13-17)27-3/h4-9,13,18H,10-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEXIHYORXJGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-(4-methyl-benzyl)-pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide](/img/structure/B4984651.png)
![1-(3,5-dichlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984658.png)
![N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4984665.png)

![3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984674.png)
![3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)-N-(2-methoxyethyl)propanamide](/img/structure/B4984689.png)
![N-(1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B4984709.png)
![3-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4984716.png)
![(3aS*,5S*,9aS*)-5-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4984720.png)
![N-[2-(2-furoylamino)benzoyl]tyrosine](/img/structure/B4984726.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4984730.png)
![3-fluoro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4984734.png)
![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4984736.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide](/img/structure/B4984741.png)